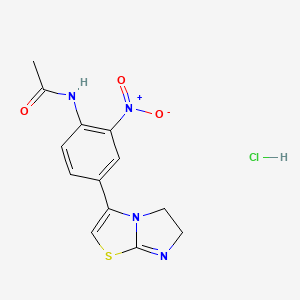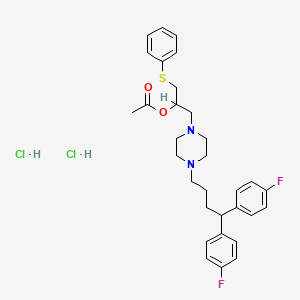
1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the acetoxy and phenylthio groups. The final step often involves the addition of the bis(fluorophenyl)butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine
- 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-chlorophenyl)butyl)piperazine
Uniqueness
1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both acetoxy and phenylthio groups, along with the bis(fluorophenyl)butyl moiety, makes it distinct from other similar compounds.
Properties
CAS No. |
143759-71-1 |
|---|---|
Molecular Formula |
C31H38Cl2F2N2O2S |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
[1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C31H36F2N2O2S.2ClH/c1-24(36)37-29(23-38-30-6-3-2-4-7-30)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26;;/h2-4,6-7,9-16,29,31H,5,8,17-23H2,1H3;2*1H |
InChI Key |
KJGPFEDWRBDFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CSC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


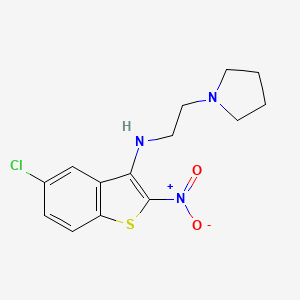
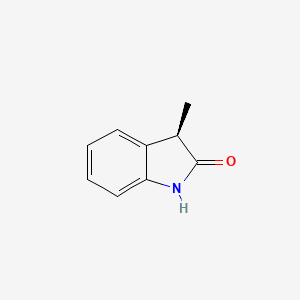

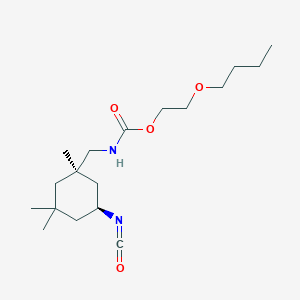

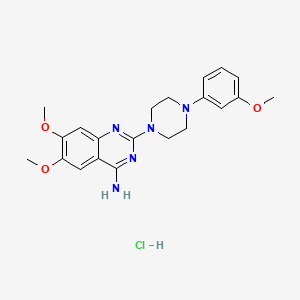

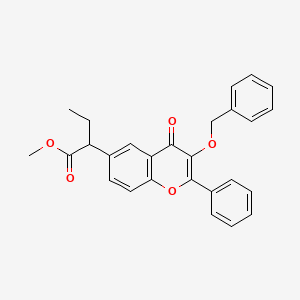
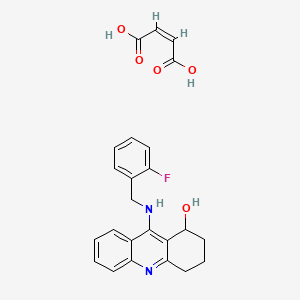
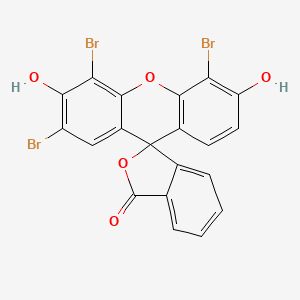
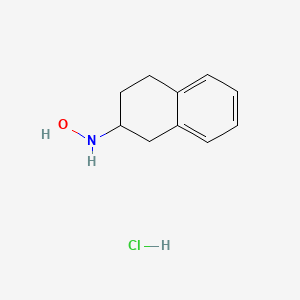
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

